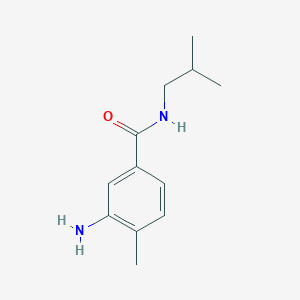

3-Amino-N-isobutyl-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-isobutyl-4-methylbenzamide, also known as ibuprofen, is an effective over-the-counter medication used for the treatment of pain, fever, and inflammation. It is a non-steroidal anti-inflammatory drug (NSAID) that works by blocking the production of certain chemicals in the body that cause inflammation and pain. Ibuprofen is one of the most widely used medications for the relief of pain, fever, and inflammation, and it is available in a variety of forms, including tablets, capsules, liquids, and topical creams.

Scientific Research Applications

DNA Repair Studies

3-Amino-N-isobutyl-4-methylbenzamide, also known as 3-aminobenzamide, is frequently studied for its effects on DNA repair mechanisms. It's an inhibitor of poly(ADP-ribose) synthesis, commonly used in attempts to demonstrate a regulatory role for the polymer during a late stage of repair. However, studies have shown that the effects of 3-aminobenzamide on DNA repair are complicated by nonspecific effects over a commonly used concentration range, leading to weak evidence for a specific regulatory role of poly(ADP-ribose) in DNA repair (Cleaver, Milam, & Morgan, 1985).

Cellular Toxicity and Transformation

Research has also focused on the effects of 3-aminobenzamide on cellular toxicity and transformation. It enhances the toxic effects of certain substances in a dose-dependent manner, indicating its importance in DNA repair and chemical induction of transformation in vitro (Lubet, McCarvill, Putman, Schwartz, & Schechtman, 1984).

Metabolic Effects

The specificity of 3-aminobenzamide's inhibition to poly(ADP-ribose) synthetase is questionable, given its variety of metabolic effects, including those on pyrimidine synthesis and de novo synthesis via the one-carbon pool (Milam, Thomas, & Cleaver, 1986).

Cancer Treatment

In the context of cancer treatment, related compounds such as (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877) have been identified as kinesin spindle protein inhibitors with potential as anticancer agents. These compounds arrest cells in mitosis, leading to cellular death (Theoclitou et al., 2011).

Thermal Stability Research

Another derivative, 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), was studied for its thermal stability, providing valuable data for the safe handling and storage of such compounds (Cong & Cheng, 2021).

properties

IUPAC Name |

3-amino-4-methyl-N-(2-methylpropyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-8(2)7-14-12(15)10-5-4-9(3)11(13)6-10/h4-6,8H,7,13H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXMCXACXBHAJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504231 |

Source

|

| Record name | 3-Amino-4-methyl-N-(2-methylpropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76765-64-5 |

Source

|

| Record name | 3-Amino-4-methyl-N-(2-methylpropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.